

Application Notes and Protocols for the Thermal Analysis of (S)-Azelastine

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Compound of Interest		
Compound Name:	(S)-Azelastine Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Azelastine is the active enantiomer of the second-generation antihistamine and mast cell stabilizer, Azelastine.[1] It is a potent H1-receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[2][3] The physical and chemical properties of an active pharmaceutical ingredient (API) like (S)-Azelastine are critical for its formulation, stability, and bioavailability. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the physicochemical properties of pharmaceutical materials.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the characterization of (S)-Azelastine using TGA and DSC. While specific experimental data for the free base form of (S)-Azelastine is not readily available in public literature, this document leverages data from its hydrochloride salt, Azelastine HCl, as a foundational reference. The provided protocols are designed to be adaptable for the analysis of (S)-Azelastine free base.

Principles of TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis, offering complementary information about a material's response to temperature changes.[4][5]



- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
 function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for
 determining thermal stability, decomposition temperatures, and the presence of volatile
 components such as moisture or residual solvents.[4]
- Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[7] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and polymorphic transformations.[5]

Experimental Protocols

The following are detailed protocols for the thermal analysis of (S)-Azelastine using TGA and DSC. These are generalized methods based on best practices for pharmaceutical analysis and can be adapted based on the specific instrumentation and sample characteristics.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of (S)-Azelastine.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

- (S)-Azelastine sample
- High-purity nitrogen gas (or other inert gas)
- Platinum or alumina crucibles

Procedure:

- Tare an empty TGA crucible.
- Accurately weigh 2-5 mg of the (S)-Azelastine sample into the crucible.
- Place the crucible in the TGA instrument.



- Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
- Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA thermogram to identify the onset of decomposition and any significant mass loss events.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions of (S)-Azelastine.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

- (S)-Azelastine sample
- High-purity nitrogen gas (or other inert gas)
- Aluminum or platinum crucibles with lids

Procedure:

- Tare an empty DSC pan with its lid.
- Accurately weigh 1-3 mg of the (S)-Azelastine sample into the pan.
- Hermetically seal the pan to prevent any loss of volatile components.
- Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
- Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
- Equilibrate the sample at a starting temperature (e.g., 25 °C).



- Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).
- Record the heat flow as a function of temperature.
- Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Data Presentation

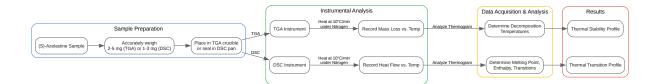
The following table summarizes the thermal events observed for Azelastine Hydrochloride, which can serve as a reference for the analysis of (S)-Azelastine. It is important to note that the free base form may exhibit different thermal behavior.



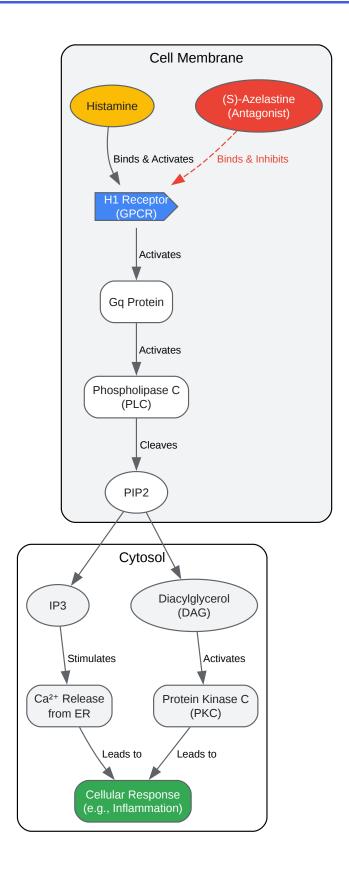
Thermal Analysis Technique	Parameter	Azelastine Hydrochloride[6][8]	Expected Observations for (S)-Azelastine (Free Base)
DSC	Melting Point (Peak)	~226 °C	May differ significantly from the HCl salt. The free base is reported to be an oil, suggesting it may not have a sharp melting point unless crystallized into a specific polymorph.[9]
DSC	Enthalpy of Fusion (ΔH)	Not reported	Dependent on the crystalline form.
TGA	Onset of Decomposition	~294 °C	The thermal stability may be different from the HCl salt.
TGA	Major Decomposition Step 1	294 - 345 °C (Mass loss: ~79.6%)	The decomposition pathway and temperature ranges are likely to differ.
TGA	Major Decomposition Step 2	345 - 572 °C (Mass loss: ~20.9%)	The decomposition pathway and temperature ranges are likely to differ.

Visualization of Workflows and Pathways Experimental Workflow for TGA/DSC Analysis









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